molecular formula C16H17ClN2O2 B4512435 6-(4-chlorophenyl)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone

6-(4-chlorophenyl)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone

Cat. No. B4512435
M. Wt: 304.77 g/mol
InChI Key: UTWDYIMXFOTZDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazinone derivatives often involves condensation reactions, cycloalkylation, and reactions with halocompounds or phosphorus oxychloride. For example, novel syntheses involving the condensation of 4-cyano-5,6-dimethyl-3-pyridazinone with aromatic aldehydes have been reported, leading to the formation of various pyridazinone derivatives through a series of reactions involving thiourea, halocompounds, and electrophilic reagents (Gaby et al., 2003).

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives reveals interesting features such as the arrangement of chlorophenyl and pyridazinone rings and their interactions within crystals. X-ray diffraction studies have shown that in certain derivatives, the chlorophenyl and pyridazinone rings are almost perpendicular, highlighting the complex structural characteristics of these compounds (Daoui et al., 2021).

Chemical Reactions and Properties

Pyridazinones undergo various chemical reactions, including reactions with Vilsmeier reagent, leading to the formation of pyrazolo[3,4-d]pyridazinones and acyclic derivatives. These reactions highlight the reactivity and potential for modification of the pyridazinone nucleus, offering pathways to new compounds with diverse chemical properties (Katrusiak et al., 1994).

Physical Properties Analysis

The physical properties of pyridazinone derivatives, such as their crystalline forms and inclusion compounds with water, have been studied to understand their behavior in different environments. X-ray diffraction studies provide insights into their crystalline structures and hydrogen bonding patterns, which are essential for understanding their physical behavior and potential applications (Katrusiak & Katrusiak, 1996).

Chemical Properties Analysis

The chemical properties of pyridazinone derivatives are influenced by their molecular structure and the presence of functional groups. Studies have explored the synthesis of these compounds and their reactions to develop derivatives with potential biological activities. The versatility of the pyridazinone scaffold allows for the synthesis of compounds with varied chemical properties, leading to a broad exploration of their chemical behavior (Kamble et al., 2015).

properties

IUPAC Name

6-(4-chlorophenyl)-2-(3,3-dimethyl-2-oxobutyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-16(2,3)14(20)10-19-15(21)9-8-13(18-19)11-4-6-12(17)7-5-11/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWDYIMXFOTZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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